Prilocaine hydrochloride Prilocaine hydrochloride Prilocaine Hydrochloride is the hydrochloride salt form of prilocaine, an intermediate-acting local anesthetic of the amide type chemically related to lidocaine. Prilocaine hydrochloride binds to voltage-gated sodium ion channels in the neuronal membrane, thereby preventing the permeability of sodium ions. This leads to a stabilization of the neuronal membrane and inhibits depolarization and results in a reversible blockage of nerve impulse generation and propagation along nerve fibres and subsequent reversible loss of sensation.
A local anesthetic that is similar pharmacologically to LIDOCAINE. Currently, it is used most often for infiltration anesthesia in dentistry.
See also: Prilocaine (has active moiety); Epinephrine Bitartrate; prilocaine hydrochloride (component of).
Brand Name: Vulcanchem
CAS No.: 1786-81-8
VCID: VC0003556
InChI: InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H
SMILES: CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl
Molecular Formula: C13H21ClN2O
Molecular Weight: 256.77 g/mol

Prilocaine hydrochloride

CAS No.: 1786-81-8

Cat. No.: VC0003556

Molecular Formula: C13H21ClN2O

Molecular Weight: 256.77 g/mol

* For research use only. Not for human or veterinary use.

Prilocaine hydrochloride - 1786-81-8

CAS No. 1786-81-8
Molecular Formula C13H21ClN2O
Molecular Weight 256.77 g/mol
IUPAC Name N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride
Standard InChI InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H
Standard InChI Key BJPJNTKRKALCPP-UHFFFAOYSA-N
SMILES CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl
Canonical SMILES CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl
Appearance Solid powder

Chemical and Structural Properties

Prilocaine hydrochloride (C₁₃H₂₀N₂O·HCl) is chemically designated as N-(2-methylphenyl)-2-(propylamino)propanamide monohydrochloride. Its molecular weight is 256.77 g/mol, with a melting point of 178–181°C . The compound exists as a white crystalline powder, freely soluble in water (541 mg/L at 25°C) and ethanol . The hydrochloride salt enhances stability and water solubility, making it suitable for injectable formulations .

Structural Features:

  • The aromatic o-toluidine moiety contributes to lipid solubility, facilitating diffusion through neuronal membranes.

  • The secondary amine group enables rapid metabolism via hepatic and renal pathways, reducing systemic toxicity .

PropertyValue
Molecular FormulaC₁₃H₂₀N₂O·HCl
pKa7.9
Partition CoefficientLog P = 2.11
Protein Binding55% at 0.5–1.0 mg/mL

Mechanism of Action

Prilocaine hydrochloride exerts its anesthetic effect by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes. This inhibition prevents depolarization and subsequent propagation of action potentials, thereby interrupting pain signals .

Target Specificity

The drug preferentially binds to the α-subunit of VGSCs (SCN1A–SCN11A isoforms), with high affinity for inactivated states . This state-dependent blockade prolongs the refractory period of sensory nerves, enhancing analgesic duration .

Onset and Duration

  • Onset: <2 minutes for dental infiltration; <3 minutes for nerve blocks .

  • Duration: 10 minutes of pulpal anesthesia (maxillary infiltration) and 2.5 hours of soft tissue numbness (inferior alveolar block) .

  • Hyperbaric formulations (e.g., 2% spinal solutions) accelerate onset to 3–5 minutes .

Pharmacokinetics and Metabolism

Absorption and Distribution

Following parenteral administration, prilocaine exhibits rapid absorption, with peak plasma concentrations achieved within 10–15 minutes . Tissue distribution is extensive (volume of distribution = 1.5 L/kg), aided by moderate lipid solubility .

Biotransformation

Prilocaine undergoes hydrolysis via hepatic and renal amidases into two primary metabolites:

  • Ortho-toluidine: A methemoglobin-inducing compound .

  • N-Propylalanine: Inert and renally excreted .

Enzymatic efficiency ensures >90% metabolic clearance within 4 hours, minimizing systemic accumulation .

Excretion

  • Renal Excretion: 70–80% as metabolites.

  • Half-Life: 1.5–2 hours in healthy adults .

Clinical Applications

Dental Anesthesia

Prilocaine 4% (plain or with epinephrine 1:200,000) is indicated for:

  • Maxillary infiltrations (15–20 minute procedures) .

  • Mandibular nerve blocks (quadrant anesthesia) .

  • Pediatric dentistry (max dose: 4 mg/kg) .

Spinal Anesthesia

Hyperbaric prilocaine 2% (40–60 mg) provides 90 minutes of surgical anesthesia for lower abdominal procedures, with discharge readiness in 4 hours . Compared to lidocaine, it reduces transient neurologic symptoms (TNS) by 60% .

Obstetrics and Surgery

  • Epidural Use: Rare due to shorter duration than bupivacaine.

  • Topical Formulations: Off-label use for minor dermatologic procedures .

Synthesis and Industrial Production

Conventional Synthesis

  • Step 1: Condensation of o-toluidine with α-chloropropionyl chloride in acetone/K₂CO₃ (88% yield) .

  • Step 2: Aminolysis with n-propylamine (97% yield) .

Optimized Methods

  • Coupling Reagents: HATU improves yield to 90.3% by reducing reaction time to 14 hours .

  • Green Chemistry: Solvent-free mechanochemical approaches reduce environmental impact .

Comparative Analysis with Lidocaine

ParameterPrilocaineLidocaine
Potency1 (Procaine = 1)2
Toxicity (LD₅₀)40% lower Higher
Methemoglobin RiskYes No
TNS Incidence1.2% 8–10%

Prilocaine’s lower systemic toxicity and reduced TNS risk make it preferable for ambulatory surgery .

Recent Advances and Research

Spinal Anesthesia Refinements

  • Low-Dose Protocols: 10–30 mg for perineal surgery minimizes motor block .

  • Adjuvants: Clonidine prolongs duration by 25% without hemodynamic compromise .

Novel Formulations

  • Liposomal Prilocaine: Phase II trials show 8-hour duration for postoperative pain .

  • Transdermal Patches: In development for chronic neuropathic pain .

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